

Pimozide-d4 CAS number and molecular formula

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Compound of Interest

Compound Name: Pimozide-d4-1

Cat. No.: B14862191

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An In-depth Technical Guide to Pimozide-d4

This technical guide provides a comprehensive overview of Pimozide-d4, a deuterated analog of the antipsychotic drug Pimozide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, pharmacological data, and relevant experimental protocols.

Core Compound Information

Pimozide-d4 is a stable isotope-labeled version of Pimozide, used as an internal standard in pharmacokinetic studies and for elucidating the metabolic pathways of the parent drug. The deuterium labeling enhances its mass spectrometric detection without altering its chemical reactivity.

Molecular Formula: $C_{28}H_{25}D_4F_2N_3O$

CAS Number: While some suppliers list the CAS number as not available, a specific CAS number for this deuterated form is 1803193-57-8^[1]. The CAS number for the unlabeled parent compound, Pimozide, is 2062-78-4^{[2][3][4][5][6]}.

Quantitative Data Summary

The following tables summarize the key quantitative data for Pimozide, the parent compound of Pimozide-d4.

Table 1: Physicochemical Properties of Pimozide

Property	Value	Source
Molecular Weight	461.55 g/mol	[7][8][9]
Melting Point	214-218 °C	[5][7]
pKa (basic)	7.32	[5][7]
LogP	6.3	[5]
Water Solubility	<0.01 mg/mL	[7][10][11]
Solubility in Organic Solvents	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 3 mg/mL	[2]

Table 2: Pharmacological Data of Pimozide

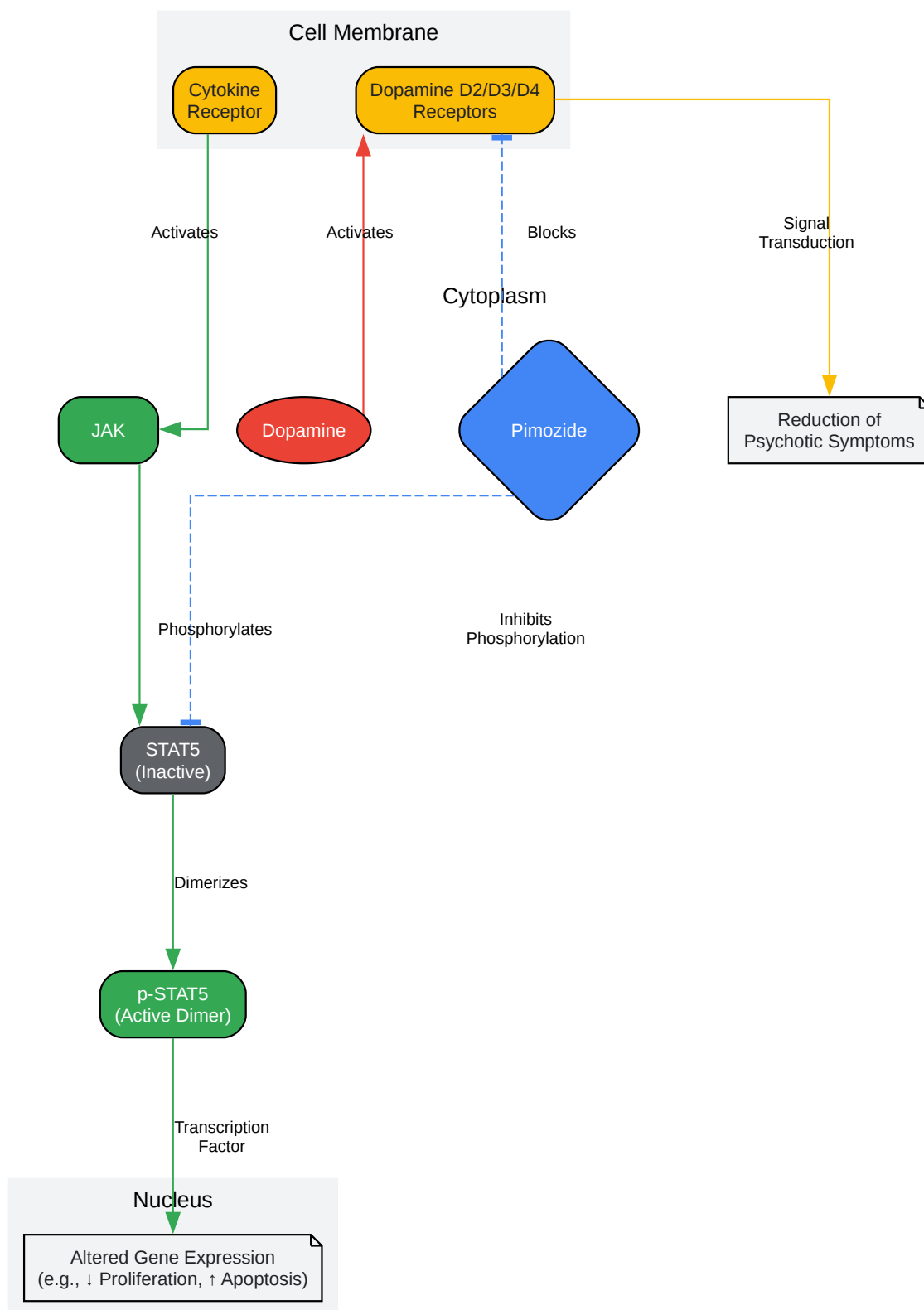
Parameter	Target	Value	Source
Binding Affinity (K _i)	Dopamine D ₂ Receptor	2.4 nM	[2]
Dopamine D ₃ Receptor	0.3 nM	[2]	
Dopamine D ₄ Receptor	1.8 nM	[2]	
Dopamine D ₁ Receptor	588 nM	[12]	
5-HT ₇ Receptor	0.5 nM (rat)	[9]	
α ₁ -Adrenoceptor	39 nM	[12]	
Inhibitory Concentration (IC ₅₀)	Na _v 1.2 Sodium Channel	42 nM	[2]
K _v 11.1 Potassium Channel	340 nM	[2]	

Table 3: Pharmacokinetic Properties of Pimozide

Parameter	Value	Source
Bioavailability	>50% (oral)	[10] [11] [13]
Time to Peak Serum Level	6-8 hours	[10] [11] [13]
Elimination Half-life	~55 hours (adults)	[4] [11]
Metabolism	Hepatic (Primarily CYP3A4, also CYP1A2, CYP2D6)	[4] [10] [11]

Mechanism of Action

Pimozide's primary mechanism of action involves the blockade of dopamine receptors in the central nervous system, particularly with high affinity for the D₂, D₃, and D₄ subtypes[\[4\]](#). This antagonism is believed to be the basis for its efficacy in treating psychoses and the motor and phonic tics associated with Tourette's Disorder[\[10\]](#)[\[11\]](#). More recently, Pimozide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) pathway, and to some extent STAT3, independent of its effects on dopamine receptors[\[8\]](#)[\[12\]](#)[\[14\]](#). This inhibition of STAT5 phosphorylation has opened avenues for its investigation as an anti-cancer agent, particularly in hematological malignancies[\[14\]](#)[\[15\]](#)[\[16\]](#).



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Pimozide's dual mechanism of action.

Experimental Protocols

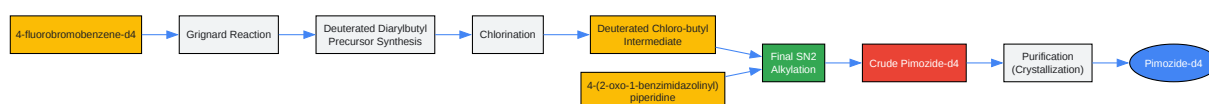
Synthesis of Pimozide-d4

The following is a generalized workflow for the synthesis of Pimozide-d4, based on a patented multi-step process[17]. This process starts from a deuterated precursor to introduce the stable isotope label.

Starting Material: 4-fluorobromobenzene-d4

General Workflow:

- **Grignard Reagent Formation:** 4-fluorobromobenzene-d4 is reacted with magnesium in an ether solvent (e.g., tetrahydrofuran) to form the corresponding Grignard reagent.
- **Coupling Reaction:** The Grignard reagent is reacted with an appropriate electrophilic intermediate to form a deuterated diarylbutyl precursor.
- **Chlorination:** The alcohol group on the precursor is converted to a chlorine atom using a chlorinating agent like thionyl chloride.
- **Hydrogenation:** A subsequent reduction step, for example using catalytic hydrogenation (e.g., 10% Pd/C), is performed.
- **Intermediate Reactions:** Several additional steps are required to build the piperidine and benzimidazolinone moieties of the final molecule.
- **Final N-Alkylation:** The deuterated 4,4-bis(4-fluorophenyl)butyl chloride intermediate is reacted with 4-(2-oxo-1-benzimidazoliny)piperidine.
- **Purification:** The final product, Pimozide-d4, is purified using standard techniques such as crystallization or column chromatography.



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General synthesis workflow for Pimozide-d4.

HPLC Method for Impurity Profiling

This protocol describes a validated stability-indicating HPLC method for the determination of Pimozide and its related impurities in bulk drug and formulations[18].

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
- Column: Spherisorb ODS2 (250mm x 4.6mm, 5µm particle size)[18].
- Mobile Phase: A mixture of methanol, acetonitrile, and 0.1M sodium perchlorate in a ratio of 40:30:30 (v/v), with the pH adjusted to 6.1[18].
- Flow Rate: 0.8 mL/min[18].
- Detection Wavelength: 240 nm[18].
- Injection Volume: Typically 20 µL.
- Procedure:
 - Prepare standard solutions of Pimozide and known impurities in a suitable solvent (e.g., methanol).
 - Prepare the sample solution by dissolving the bulk drug or formulation in the same solvent.
 - Filter all solutions through a 0.45 µm filter before injection.
 - Run the samples through the HPLC system under the specified isocratic conditions.
 - Identify and quantify Pimozide and its impurities based on their retention times and peak areas relative to the standard solutions. Under these conditions, Pimozide typically elutes at approximately 7.0 minutes[18].

In Vitro STAT5 Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of Pimozide on STAT5 phosphorylation in cancer cell lines, as described in studies on Chronic Myelogenous Leukemia (CML) and Acute Myeloid Leukemia (AML)[14][15].

- Cell Lines: Human CML cell lines (e.g., K562, KU812) or AML cell lines (e.g., MV4-11) known to have constitutively active STAT5.
- Reagents: Pimozide stock solution (e.g., in DMSO), cell culture medium, lysis buffer, primary antibodies (anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH), secondary antibody (HRP-conjugated).
- Procedure:
 - Cell Culture: Culture the selected cell line under standard conditions.
 - Treatment: Seed cells in multi-well plates and allow them to adhere or stabilize. Treat the cells with varying concentrations of Pimozide (e.g., 0-20 μ M) for a specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO)[19].
 - Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
 - Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
 - Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH) overnight at 4°C.

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT5 to total STAT5, normalized to the loading control, to assess the dose-dependent inhibitory effect of Pimozide.

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